molecular formula C22H27N5O6S3 B12286956 (2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate

(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate

Cat. No.: B12286956
M. Wt: 553.7 g/mol
InChI Key: LSXCUZMTPAIGMX-UHFFFAOYSA-N
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Description

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester is a complex organic compound with the molecular formula C22H27N5O6S3 and a molecular weight of 553.67 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves multiple steps, typically starting with the preparation of biotinyl derivatives and pyridinyldithio intermediates. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually conducted under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or disulfides .

Scientific Research Applications

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves its ability to form stable covalent bonds with target molecules. This property makes it useful in bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester can be compared with other similar compounds, such as:

The uniqueness of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester lies in its combined functional groups, which provide enhanced reactivity and versatility in various scientific applications .

Biological Activity

The compound (2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate is a complex synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C14H19N3O5SC_{14}H_{19}N_3O_5S, and it features a unique structure that includes a pyrrolidine ring and a thieno[3,4-d]imidazole moiety. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Key Structural Features

  • Pyrrolidine Ring: Contributes to the compound's reactivity and biological activity.
  • Thieno[3,4-d]imidazole: Known for its role in various biological processes.
  • Pyridine Disulfide: May enhance the compound's stability and bioavailability.

The compound's mechanism of action involves several biochemical pathways:

  • Modulation of Enzymatic Activity: The compound acts as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Cell Signaling Pathways: The compound can affect intracellular signaling cascades, impacting cellular responses to external stimuli.

Biochemical Pathways Affected

  • Glutamatergic Pathway: Enhances glutamate uptake via modulation of transporters.
  • Inflammatory Response: Potentially influences cytokine production and immune cell activation.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits:

  • Antioxidant Activity: Reduces oxidative stress in cellular models.
  • Neuroprotective Effects: Protects neuronal cells from apoptosis induced by excitotoxicity.

In Vivo Studies

Animal model studies indicate that:

  • The compound shows promise in reducing symptoms associated with neurological disorders such as anxiety and depression.
  • It exhibits anti-inflammatory properties that may benefit conditions like arthritis.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function as measured by behavioral tests.

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects in a rat model of induced arthritis. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling.

Data Table: Summary of Biological Activities

Biological ActivityIn Vitro ResultsIn Vivo Results
AntioxidantSignificant reduction in ROS levelsNot assessed
NeuroprotectionReduced neuronal apoptosisImproved cognitive function
Anti-inflammatoryDecreased cytokine productionReduced joint swelling

Properties

Molecular Formula

C22H27N5O6S3

Molecular Weight

553.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate

InChI

InChI=1S/C22H27N5O6S3/c28-16(6-2-1-5-15-20-13(11-34-15)25-22(32)26-20)24-14(12-35-36-17-7-3-4-10-23-17)21(31)33-27-18(29)8-9-19(27)30/h3-4,7,10,13-15,20H,1-2,5-6,8-9,11-12H2,(H,24,28)(H2,25,26,32)

InChI Key

LSXCUZMTPAIGMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CSSC2=CC=CC=N2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

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